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Introduction

HAP-1 cells are a near-haploid human cell line derived from the KBM-7 leukemia cell line.[1][2]
Their haploid nature makes them an ideal model for genetic screens and functional genomics,
as inactivation of a single gene copy often results in a discernible phenotype.[1][3] These cells
are also amenable to transfection, making them a valuable tool for studying gene function and
signaling pathways.[3][4] This application note provides detailed protocols for the transfection
of HAP-1 cells and subsequent analysis of signaling pathways using flow cytometry.

Data Presentation

The following tables summarize typical quantitative data obtained from flow cytometry analysis
of HAP-1 cells post-transfection.

Table 1: Transfection Efficiency of HAP-1 Cells

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12388784?utm_src=pdf-interest
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-culture/transfection-protocol/lipofectamine-2000.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5257257/
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-culture/transfection-protocol/lipofectamine-2000.html
https://www.researchgate.net/figure/General-phospho-protein-staining-technique-for-flow-cytometry-Step-1-A-heterogeneous_fig2_8654059
https://www.researchgate.net/figure/General-phospho-protein-staining-technique-for-flow-cytometry-Step-1-A-heterogeneous_fig2_8654059
https://lbk.fe.uni-lj.si/ic/wp-content/uploads/2018/03/Invitrogen-Neon.pdf
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Transfection

Transfection

Transfection

Plasmid Reagent/Progr . Viability (%)
Method Efficiency (%)
am
) ) Lipofectamine®
Lipofection pEGFP-N1 755 904
3000
Neon®
Transfection
Electroporation pEGFP-N1 8517 806
System (1575V,
10ms, 3 pulses)
Table 2: Analysis of mMTOR Signaling Pathway Activation
. . . p-Akt (S473) Mean
Experimental . Stimulation .
. Transfection ] Positive Cells Fluorescence
Condition (Insulin) .
(%) Intensity (MFI)
Untransfected
- - 2+05 150 + 20
Control
Untransfected
- + 85+6 1200 + 150
Control
Mock
Empty Vector + 835 1150 £ 130
Transfected
Gene X shRNA targeting
45+ 4 600 + 80
Knockdown Gene X
Table 3: Analysis of WNT Signaling Pathway Activation
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] ] ] p-B-catenin Mean
Experimental . Stimulation .
. Transfection (S552) Positive Fluorescence
Condition (Wnt3a) .
Cells (%) Intensity (MFI)
Untransfected
- - 5+1 200 + 30
Control
Untransfected
- + 708 950 + 110
Control
Mock
Empty Vector + 687 920+ 100
Transfected
Plasmid
Gene Y '
expressing Gene  + 885 1500 = 180

Overexpression

Experimental Protocols
I. HAP-1 Cell Culture

e Culture HAP-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with
10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

e Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

o Passage cells every 2-3 days to maintain logarithmic growth. HAP-1 cells have a tendency
to diploidize over time with increasing passage number.[5] It is recommended to regularly
monitor the ploidy status, especially for long-term experiments.[5]

Il. Transfection of HAP-1 Cells

A. Lipofection Protocol using Lipofectamine® 3000
This protocol is optimized for a 6-well plate format.
e Day 1: Seed Cells

o Seed 5 x 10”5 HAP-1 cells per well in a 6-well plate with 2 mL of complete growth
medium.
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o Ensure cells are 70-90% confluent on the day of transfection.

o Day 2: Transfection

o For each well, dilute 2.5 pg of plasmid DNA into 125 pL of Opti-MEM™ | Reduced Serum
Medium.

o In a separate tube, dilute 5 pL of P3000™ Reagent into the diluted DNA solution and mix
gently.

o In another separate tube, dilute 5 pL of Lipofectamine® 3000 Reagent into 125 uL of Opti-
MEM™ | Reduced Serum Medium and mix gently.

o Add the diluted Lipofectamine® 3000 to the diluted DNA solution, mix gently by pipetting,
and incubate for 15 minutes at room temperature to allow for complex formation.

o Add the 250 pL of DNA-lipid complex dropwise to the cells in the 6-well plate.
o Gently rock the plate to ensure even distribution of the complexes.
o Incubate the cells at 37°C for 48-72 hours before analysis.
B. Electroporation Protocol using the Neon® Transfection System
This protocol is for the transfection of approximately 5 x 10"5 cells.
o Cell Preparation
o Trypsinize and harvest HAP-1 cells.
o Wash the cells once with phosphate-buffered saline (PBS).

o Resuspend the cell pellet in Resuspension Buffer R at a concentration of 1 x 107
cells/mL.

e Electroporation

o Prepare the Neon® Pipette Station with 3 mL of Electrolytic Buffer E2 in the Neon® Tube.
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[e]

In a sterile microfuge tube, mix 1-2 pg of plasmid DNA with 10 pL of the cell suspension.
o Aspirate the 10 pL cell-DNA mixture into a 10 uL Neon® Tip, avoiding air bubbles.
o Insert the Neon® Pipette into the Neon® Pipette Station.

o Use the following electroporation parameters, which have been found to be effective for
HAP-1 cells: 1575V, 10 ms, 3 pulses.

o Immediately after electroporation, transfer the cells from the pipette tip into a well of a 6-
well plate containing 2 mL of pre-warmed complete growth medium without antibiotics.

o Incubate the cells at 37°C for 48-72 hours before analysis.

lll. Flow Cytometry Analysis of Phosphorylated Proteins

This protocol describes the intracellular staining of phosphorylated proteins for flow cytometry
analysis.

e Cell Preparation and Staining
o Harvest transfected and control HAP-1 cells and transfer to FACS tubes.
o Wash the cells once with PBS.

o Fix the cells by adding 1 mL of 4% paraformaldehyde in PBS and incubating for 10
minutes at room temperature.

o Wash the cells twice with PBS.

o Permeabilize the cells by resuspending the cell pellet in 1 mL of ice-cold 90% methanol
and incubating on ice for 30 minutes.

o Wash the cells twice with staining buffer (PBS with 2% FBS).
o Resuspend the cells in 100 pL of staining buffer.

o Add the primary antibody against the phosphorylated protein of interest (e.g., anti-
phospho-Akt (Ser473) or anti-phospho-B-catenin (Ser552)) at the manufacturer's
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recommended concentration.

o Incubate for 1 hour at room temperature, protected from light.
o Wash the cells twice with staining buffer.

o If the primary antibody is not fluorescently conjugated, resuspend the cells in 100 pL of
staining buffer containing a fluorescently labeled secondary antibody.

o Incubate for 30 minutes at room temperature, protected from light.
o Wash the cells twice with staining buffer.

o Resuspend the cells in 300-500 pL of staining buffer for flow cytometry analysis.

o Data Acquisition and Analysis

o Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the
fluorochromes used.

o For GFP-transfected cells, use the blue laser (488 nm) for excitation and a 530/30 nm
bandpass filter for emission.

o For antibody-stained cells, use the appropriate laser and filter combination for the specific
fluorochrome.

o Analyze the data using flow cytometry analysis software. Gate on the live, single-cell
population.

o Determine transfection efficiency by quantifying the percentage of GFP-positive cells.

o Analyze the level of protein phosphorylation by measuring the percentage of positive cells
and the mean fluorescence intensity (MFI) of the stained population.

Mandatory Visualizations
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Caption: Experimental workflow for transfection and flow cytometry analysis of HAP-1 cells.
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Caption: Simplified mTOR signaling pathway.
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Caption: Simplified Wnt/p-catenin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12388784?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-culture/transfection-protocol/lipofectamine-2000.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5257257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5257257/
https://www.researchgate.net/figure/General-phospho-protein-staining-technique-for-flow-cytometry-Step-1-A-heterogeneous_fig2_8654059
https://lbk.fe.uni-lj.si/ic/wp-content/uploads/2018/03/Invitrogen-Neon.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7673356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7673356/
https://www.benchchem.com/product/b12388784#flow-cytometry-analysis-of-hap-1-cells-post-transfection
https://www.benchchem.com/product/b12388784#flow-cytometry-analysis-of-hap-1-cells-post-transfection
https://www.benchchem.com/product/b12388784#flow-cytometry-analysis-of-hap-1-cells-post-transfection
https://www.benchchem.com/product/b12388784#flow-cytometry-analysis-of-hap-1-cells-post-transfection
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12388784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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